molecular formula C20H14ClN3O3 B1224379 2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide

2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide

Cat. No.: B1224379
M. Wt: 379.8 g/mol
InChI Key: ROWDABZTEOITHO-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and industrial production methods for WAY-321366 are not extensively detailed in the available literature. The compound is typically stored as a powder at -20°C for up to three years or at 4°C for up to two years .

Chemical Reactions Analysis

WAY-321366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions it is known that the compound is soluble in DMSO at a concentration of 10 mM . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

WAY-321366 is unique in its specific inhibition of abelson tyrosine kinase. Similar compounds include other tyrosine kinase inhibitors, such as imatinib and dasatinib . These compounds also target tyrosine kinases but may have different specificities and mechanisms of action. WAY-321366 stands out due to its specific inhibition of abelson tyrosine kinase, making it a valuable tool in research focused on this particular kinase .

Properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C20H14ClN3O3/c21-15-7-3-13(4-8-15)12-18(25)22-16-9-5-14(6-10-16)19-23-24-20(27-19)17-2-1-11-26-17/h1-11H,12H2,(H,22,25)

InChI Key

ROWDABZTEOITHO-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
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2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
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2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
Reactant of Route 4
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2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
Reactant of Route 5
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2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
Reactant of Route 6
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2-(4-Chlorophenyl)-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide

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